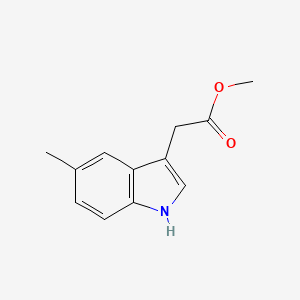

Methyl 2-(5-Methyl-3-indolyl)acetate

Description

Historical Context and Significance of Indole (B1671886) Derivatives in Chemical Research

The journey into the world of indole chemistry began in the mid-19th century, intrinsically linked to the study of the dye indigo (B80030). wikipedia.orgarkat-usa.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org This pivotal achievement opened the door to understanding a class of compounds that would later be identified as central to many biological processes. The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origin from the treatment of indigo dye. biocrates.com

Early research was driven by the desire to understand the structures of naturally occurring bioactive compounds. arkat-usa.org It was soon discovered that the indole nucleus is a core component of many important alkaloids, the essential amino acid tryptophan, and the neurotransmitter serotonin (B10506). wikipedia.orgcreative-proteomics.com This realization in the 1930s intensified research efforts, cementing the significance of indole derivatives in medicinal chemistry. wikipedia.org Over the decades, thousands of indole alkaloids have been isolated, many of which exhibit significant physiological activity. wikipedia.org

The development of synthetic methodologies, such as the Fischer indole synthesis in 1883, further propelled the field forward, allowing for the laboratory preparation of a wide array of substituted indoles. creative-proteomics.comarkat-usa.org This has been particularly crucial for the pharmaceutical industry, where many drugs are specifically substituted indoles. wikipedia.org The historical and ongoing investigation into indole derivatives continues to be a vibrant and active area of chemical research, driven by their ubiquitous presence in nature and their vast therapeutic potential. wikipedia.orgnih.gov

Structural Framework and Nomenclature of Methyl 2-(5-Methyl-3-indolyl)acetate

At its core, this compound is a derivative of indole. The parent indole structure is a bicyclic system with a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. wikipedia.org The numbering of the indole ring system is crucial for accurately naming its derivatives.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the compound of focus is methyl 2-(5-methyl-1H-indol-3-yl)acetate . Let's break down this nomenclature to understand the compound's structure:

Indole: This indicates the fundamental bicyclic ring system. The '1H' specifies the position of the hydrogen atom on the nitrogen of the pyrrole ring.

5-methyl: A methyl group (-CH₃) is attached to the 5th position of the indole ring.

3-yl: The indole ring is connected to the rest of the molecule at the 3rd position.

acetate (B1210297): This refers to the ester functional group derived from acetic acid.

methyl 2-(...)acetate: A methyl group (-CH₃) is the esterifying group, and the entire substituted indole moiety is attached at the second carbon of the acetate group.

Therefore, the structure consists of an indole ring with a methyl group at position 5. An acetic acid methyl ester group is attached to the 3rd position of this indole ring. This compound is a derivative of the well-known plant hormone, indole-3-acetic acid (IAA). wikipedia.org

Below is a data table summarizing key chemical properties for a closely related compound, Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, to provide context for the types of data associated with such molecules.

| Property | Value |

| IUPAC Name | methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| CAS Number | 7588-36-5 |

| Physical Form | Solid |

Overview of Current Research Trajectories for Indole-Containing Compounds

The versatility of the indole scaffold continues to make it a focal point of contemporary chemical research. nih.govresearchgate.net Current research trajectories are diverse and span multiple scientific disciplines.

In medicinal chemistry , there is a strong and ongoing effort to synthesize novel indole derivatives as potential therapeutic agents. unmc.edu Researchers are exploring their efficacy in a wide range of applications, including:

Anticancer agents: Indole derivatives, such as the vinca (B1221190) alkaloids, are known for their ability to inhibit tubulin polymerization, a key process in cell division. nih.gov Current research focuses on developing new indole-based compounds that can target various pathways involved in cancer progression. mdpi.com

Anti-neurodegenerative agents: The indole nucleus is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comnih.gov Some indole derivatives have shown promise as inhibitors of enzymes like monoamine oxidase and cholinesterases, which are implicated in these conditions. mdpi.com

Antiviral and antimicrobial agents: The indole scaffold is a key component in many compounds being investigated for their activity against various pathogens, including viruses and bacteria. nih.gov

Anti-inflammatory and antidiabetic agents: Research has indicated that certain indole derivatives possess anti-inflammatory properties and may have potential in the management of diabetes. biocrates.commdpi.com

In the realm of synthetic methodology , chemists are continuously developing more efficient and environmentally friendly ways to construct and functionalize the indole ring. researchgate.net This includes the use of novel catalysts, microwave-assisted synthesis, and multicomponent reactions to create complex indole-containing molecules with high precision. researchgate.net

Furthermore, the study of indole alkaloids from natural sources , particularly from marine organisms, remains a vibrant area of research. mdpi.comscience.gov These natural products often possess unique and potent biological activities, providing inspiration for the design of new drugs.

The synthesis and study of indole-3-acetic acid (IAA) derivatives, the class to which this compound belongs, is also an active area of investigation. unmc.eduunmc.edu These studies aim to create diverse compound libraries for pharmacological screening and to understand structure-activity relationships. unmc.edu

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-3-4-11-10(5-8)9(7-13-11)6-12(14)15-2/h3-5,7,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYIBMLDTGOXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Methyl 2 5 Methyl 3 Indolyl Acetate

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole ring is a privileged heterocyclic motif in organic chemistry, known for its high electron density, which renders it susceptible to electrophilic attack. The most nucleophilic position on the indole ring is typically the C3 position. However, since this position is already substituted in Methyl 2-(5-Methyl-3-indolyl)acetate, electrophilic substitution is directed to other positions on the indole nucleus. The methyl group at the C5 position is an activating group, further enhancing the electron-donating nature of the benzene (B151609) portion of the indole ring.

Generally, electrophilic aromatic substitution reactions on a 3-substituted indole will occur at the C2, C4, C6, or N1 positions. The presence of the methyl group at C5 directs incoming electrophiles primarily to the C4 and C6 positions. masterorganicchemistry.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For instance, nitration of substituted indoles can be achieved using reagents like nitric acid in sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org The precise outcome of these reactions can be influenced by the reaction conditions and the nature of the electrophile.

Reactions Involving the Methyl Ester Functionality

The methyl ester group in this compound is a key site for chemical transformations. This functional group can undergo several common reactions, including hydrolysis, transesterification, and amidation.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(5-Methyl-3-indolyl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide (B78521) in a mixture of water and an organic solvent, is often preferred to avoid potential side reactions on the acid-sensitive indole ring.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) under acidic conditions can yield the corresponding ethyl ester. nih.gov

Amidation: The methyl ester can be converted to an amide by reaction with an amine. This reaction is often facilitated by heating or by the use of specific coupling agents.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(5-Methyl-3-indolyl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrazinolysis: Reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) can afford the corresponding carbohydrazide, which is a versatile intermediate for the synthesis of various heterocyclic compounds. mdpi.com

Derivatization Strategies for Structural Modification

The structural framework of this compound allows for various derivatization strategies to synthesize new analogues with potentially altered biological activities. These strategies often target the N-H of the indole ring or the ester functionality.

One common approach is the N-alkylation of the indole nitrogen. This can be achieved by treating the compound with an alkyl halide in the presence of a base. For instance, N-alkylation of similar indole-2-carboxylates has been successfully performed using various alkyl bromides. mdpi.com

Another derivatization strategy involves the modification of the ester group. As mentioned earlier, hydrolysis to the carboxylic acid followed by amide coupling with different amines can generate a library of amide derivatives. mdpi.com Furthermore, the synthesis of N'-substituted carbohydrazides from the corresponding ester provides a pathway to a diverse range of compounds through reactions with aldehydes and ketones. mdpi.com

More complex derivatizations can involve multi-component reactions. For example, the reaction of related indole derivatives with other reagents in one pot can lead to the formation of fused heterocyclic systems, such as 1,6-benzodiazocinones. mdpi.com

Palladium-Catalyzed Reactions and Mechanistic Insights

Palladium-catalyzed reactions have emerged as a powerful tool for the functionalization of indoles. nih.govnih.govunivaq.it In the context of molecules similar to this compound, such as N-protected indolylmethyl acetates, palladium catalysis enables a variety of cross-coupling reactions. nih.govunivaq.itresearchgate.netfigshare.comacs.org

A notable example is the Tsuji-Trost type reaction, which involves the palladium-catalyzed nucleophilic substitution of an allylic or benzylic acetate (B1210297). nih.gov For N-protected 2-indolylmethyl acetates, reaction with soft carbon pronucleophiles in the presence of a palladium catalyst can lead to the formation of new carbon-carbon bonds. nih.govunivaq.it

Mechanistically, these reactions are thought to proceed through the formation of a η³-indolyl-palladium intermediate. nih.govunivaq.itacs.org Interestingly, studies have shown that nucleophilic attack can occur at either the C1' position (the methylene (B1212753) carbon of the acetate side chain) or the C3 position of the indole ring. nih.govunivaq.it The selectivity between these two positions is highly dependent on the nature of the nitrogen protecting group and the phosphine (B1218219) ligand used in the catalytic system. nih.govunivaq.it

For instance, in the reaction of (1-tosyl-1H-indol-2-yl)methyl acetate with ethyl 2-methyl-3-oxobutenoate, a mixture of C1' and C3 substituted products was observed. researchgate.net The use of different ligands and bases was explored to optimize the reaction conditions and control the regioselectivity. researchgate.net

Table 1: Optimization of Palladium-Catalyzed Reaction of (1-tosyl-1H-indol-2-yl)methyl acetate with Ethyl 2-methyl-3-oxobutanoate researchgate.net

| Entry | Ligand | Solvent | Base | Overall Yield (%) | C1'/C3 Ratio |

| 1 | dppf | DMSO | Li₂CO₃ | 6 | 83/17 |

| 2 | dppf | DMSO | Cs₂CO₃ | 75 | 60/40 |

| 3 | dppf | DMSO | K₂CO₃ | 67 | 60/40 |

| 8 | dppf | DMSO | K₂CO₃/NaH | 98 | 46/54 |

| 11 | dppp | DMSO | K₂CO₃/NaH | 100 | 60/40 |

Data sourced from a study on related indolylmethyl acetates.

These findings highlight the complexity and tunability of palladium-catalyzed reactions on indole systems, offering a versatile methodology for the synthesis of complex indole derivatives. The mechanistic understanding of these transformations is crucial for designing selective and efficient synthetic routes. figshare.com

Analysis of this compound Reveals Gaps in Computational Chemistry Literature

While research exists for structurally related indole compounds, such as Methyl indole-3-acetate, Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, and various other derivatives, the specific data required to populate a detailed computational report for this compound remains unpublished or inaccessible in the public domain. researchgate.netjocpr.comnih.gov

Studies on related molecules often employ Density Functional Theory (DFT) to investigate molecular geometry, electronic properties, and reactivity. researchgate.net This includes the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions. Furthermore, molecular docking simulations are frequently used to predict the binding interactions of indole derivatives with biological targets, providing insight into their potential pharmacological applications. researchgate.netjocpr.com

However, without specific studies on this compound, it is not possible to provide scientifically accurate data for the following areas as requested:

Quantum Chemical Calculations and Electronic Structure Analysis: No specific DFT calculations, HOMO-LUMO energy values, or atomic charge distributions for this compound were found.

Molecular Docking and Binding Interaction Studies: There were no available studies detailing the ligand-protein interactions, binding modes, or pharmacophore models specifically involving this compound.

The absence of this information highlights a specific gap in the computational chemistry landscape and suggests an opportunity for future research to characterize the theoretical properties of this compound. Such studies would be valuable for a complete understanding of its chemical behavior and for guiding the design of new functional molecules.

Theoretical and Computational Chemistry Studies of Methyl 2 5 Methyl 3 Indolyl Acetate

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and reactivity of indole (B1671886) derivatives. While direct computational studies focused exclusively on Methyl 2-(5-Methyl-3-indolyl)acetate are not extensively documented in the literature, the mechanisms governing its formation and subsequent reactions can be understood by examining theoretical investigations of closely related and foundational indole reactions.

Fischer Indole Synthesis Pathway

The formation of the 5-methyl-indole core of the target molecule is classically achieved via the Fischer indole synthesis. Computational studies on this reaction have provided deep insights into its mechanistic pathway, which is generally accepted to proceed through several key steps. nih.govyoutube.com Theoretical models of the reaction between a substituted phenylhydrazine (B124118) (like 4-methylphenylhydrazine) and a ketone or aldehyde equivalent of the acetate (B1210297) side chain (e.g., methyl 4,4-dimethoxy-3-oxobutanoate) help to clarify the energetics and geometries of the intermediates and transition states.

The generally accepted mechanism, supported by computational models, involves:

Hydrazone Formation: The initial condensation of the phenylhydrazine and the carbonyl compound to form a phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to the more reactive enehydrazine intermediate. youtube.com

nih.govnih.gov-Sigmatropic Rearrangement: This is the crucial bond-forming step. Computational studies confirm this as a pericyclic reaction that proceeds through a concerted pathway, leading to the cleavage of the N-N bond and the formation of a new C-C bond. youtube.com This step is often the rate-determining step, and its energy barrier can be significantly influenced by the acid catalyst and substituents.

Aromatization: The resulting intermediate loses a molecule of ammonia, followed by a proton shift to regain aromaticity, yielding the stable indole ring. youtube.com

DFT studies have been particularly useful in explaining the regioselectivity observed in Fischer indole syntheses when using unsymmetrical ketones. researchgate.net By calculating the activation energies for the competing pathways, these models can accurately predict which isomer will be preferentially formed.

Palladium-Catalyzed Substitution Reactions

The reactivity of the acetate group at the C3 position of the indole ring is of significant synthetic interest. This compound can undergo reactions analogous to the Tsuji-Trost reaction, where the acetate functions as a leaving group in a palladium-catalyzed allylic-type substitution. nih.govwikipedia.org

Quantum chemical calculations have been performed to support the experimental outcomes of such reactions involving N-protected indolylmethyl acetates. nih.gov These studies elucidate the formation of a critical η³-indolyl-palladium intermediate after oxidative addition of the Pd(0) catalyst to the C-O bond of the acetate. nih.gov

A key finding from these computational investigations is the explanation for the regioselectivity of the subsequent nucleophilic attack. The nucleophile can attack either at the exocyclic methylene (B1212753) carbon (C1') to yield the expected substitution product or, in some cases, directly at the C3 position of the indole ring. nih.gov Computational modeling helps to rationalize how factors like the choice of palladium ligand and the nature of the nitrogen-protecting group can influence the electronic and steric properties of the η³-indolyl-palladium intermediate, thereby directing the regioselectivity of the reaction. nih.gov

The influence of different ligands on the product distribution in a model palladium-catalyzed reaction is a prime example of where computational insights are valuable. Theoretical calculations can model the transition states for both the C1' and C3 attacks, and the calculated energy barriers can explain the experimentally observed product ratios.

Table 4.3.1: Computationally Supported Ligand Effects on Regioselectivity in a Model Palladium-Catalyzed Indolyl Acetate Substitution

| Ligand | Solvent | Observed C1'/C3 Product Ratio (Experimental) | Computational Insight |

| dppf | DMSO | 46/54 | Quantum calculations support that with this ligand, the energy barriers for nucleophilic attack at the C1' and C3 positions are very close, leading to a mixture of products. nih.govwikipedia.org |

| SPhos | DMSO | 70/30 | Theoretical models indicate that the steric bulk and electronic properties of SPhos preferentially lower the activation energy for attack at the C1' position compared to the C3 position. nih.gov |

This table is generated based on findings for N-tosyl-(1H-indol-2-yl)methyl acetate, which serves as a computational model for the reactivity of analogous 3-substituted indole acetates. The data illustrates how computational studies rationalize experimentally observed regioselectivity. nih.gov

Investigation of Biological Activities and Underlying Molecular Mechanisms

Antiproliferative and Apoptosis-Inducing Mechanisms in Cellular Models

The indole (B1671886) scaffold is a prominent feature in many compounds investigated for their antiproliferative and apoptosis-inducing capabilities. mdpi.comnih.govmdpi.com Various synthetic analogues of bis-indole alkaloids have been shown to possess significant anticancer properties. rsc.org For instance, a series of 3-methyl-2-phenyl-1H-indoles demonstrated antiproliferative activity against several human tumor cell lines, with the most potent derivatives showing GI50 values below 5 μM and the ability to induce apoptosis. nih.govnih.gov Similarly, other studies on 2-aryl-2-(3-indolyl)acetohydroxamic acids have shown activity against apoptosis-resistant cancer cells. mdpi.com While these findings highlight the potential of the indole core, specific studies detailing the antiproliferative and apoptotic effects of Methyl 2-(5-Methyl-3-indolyl)acetate are not prevalent in the reviewed literature.

Significant insights into the potential mechanisms of this compound can be drawn from its close structural analog, Methyl-3-indolylacetate (MIA). Research shows that MIA can effectively suppress cancer cell invasion by targeting key signaling pathways. aacrjournals.orgnih.gov Specifically, MIA has been found to inhibit the kinase activity of MAPK/ERK kinase-1/2 (MEK1/2). aacrjournals.orgnih.gov This inhibition prevents the subsequent activation and nuclear translocation of extracellular signal-regulated kinase-1/2 (ERK1/2), a critical step in many proliferative and invasive cellular processes. aacrjournals.orgnih.gov

The downstream effect of this MEK1/2 inhibition is a marked reduction in the expression and activity of Matrix Metalloproteinase-9 (MMP-9). aacrjournals.orgnih.gov MIA was shown to suppress MMP-9 gene transcription by targeting the activator protein-1 (AP-1) signaling pathway, without affecting the NF-κB pathway. aacrjournals.orgnih.govaacrjournals.org MMP-9 is a zinc-dependent enzyme crucial for degrading type IV collagen, a major component of the extracellular matrix, thereby facilitating cancer cell invasion and metastasis. aacrjournals.orgnih.gov The ability of MIA to disrupt the MEK1/2-ERK1/2-MMP-9 axis provides a clear mechanism for its anti-invasive properties. aacrjournals.org Another 3-indolyl derivative was also found to inhibit MMP-9 activity with an IC50 value of 50 μM in vitro. nih.gov

| Target | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| MEK1/2 | Inhibition of kinase activity | Directly inhibits the enzyme | aacrjournals.org, nih.gov |

| ERK1/2 | Decreased activation and nuclear translocation | Downstream effect of MEK1/2 inhibition | aacrjournals.org |

| MMP-9 | Inhibited gene transcription and decreased activity | Suppression of the AP-1 signaling pathway | aacrjournals.org, nih.gov |

| AP-1 | Suppressed DNA-binding activity | Interference with the AP-1 signaling pathway | aacrjournals.org, aacrjournals.org |

| NF-κB | No significant effect on DNA-binding activity | Mechanism appears specific to AP-1 pathway | aacrjournals.org, aacrjournals.org |

The modulation of the MEK/ERK signaling cascade is central to the regulation of cell proliferation and survival. nih.gov Disruption of this pathway, as demonstrated by the analog MIA, directly impacts the processes of carcinogenesis, particularly invasion and metastasis which are hallmarks of cancer progression. aacrjournals.orgnih.gov By inhibiting MEK1/2, MIA effectively blocks TPA-stimulated cell invasion and the transcription of MMP-9, a key enzyme in the metastatic process. aacrjournals.org This provides a strong indication that this compound could perturb cellular growth and carcinogenesis through similar mechanisms.

The current body of scientific literature accessible through the searches did not yield specific information regarding the effects of this compound on cellular energetics or metabolic pathways. The metabolism of indole groups can involve oxidation at the 3-position, but specific studies on the energetic consequences for this compound are lacking. nih.gov

Enzyme Inhibition Studies

There was no specific information found in the searched literature detailing the inhibitory effects of this compound on urokinase or other amine enzymes. While inhibitors of the urokinase-plasminogen activator (uPA) system are being investigated as cancer therapeutics, the role of this specific indole compound has not been documented in the available results. nih.gov

The indole-3-acetic acid scaffold, from which this compound is derived, is a well-established core structure for non-steroidal anti-inflammatory drugs (NSAIDs), including Indomethacin, which inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes, existing as COX-1 and COX-2 isoforms, are responsible for prostaglandin (B15479496) synthesis, which mediates inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. nih.govnih.gov

Numerous studies have explored various indole derivatives as selective COX-2 inhibitors. nih.govrsc.orgtandfonline.com For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with some compounds showing significant anti-inflammatory activity and selective COX-2 inhibition. nih.gov However, specific data on the COX-1 and COX-2 inhibitory activity and isoform selectivity of this compound itself are not available in the reviewed literature.

| Compound Class | Target | Activity Noted | Selectivity | Reference |

|---|---|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives | COX-2 | Significant anti-inflammatory activity | Selective for COX-2 over COX-1 | nih.gov |

| Indole-based hydrazones/thiosemicarbazides | COX-1 | IC50 values of 8.90 µM and 10.00 µM for lead compounds | Selective for COX-1 | nih.gov |

| N-methylsulfonylindole derivatives | COX-1, COX-2, 5-LOX | High anti-inflammatory activity | Some compounds showed dual COX-2/5-LOX inhibition | tandfonline.com |

| 1,5-diarylpyrazoles with indole moiety | COX-2 | Potent inhibition, some with better profiles than Celecoxib | Generally selective for COX-2 | aalto.fi |

Antimicrobial Activity Studies (in vitro)

A review of available studies on antimicrobial agents indicates that there is no specific research detailing the in vitro antimicrobial activity of this compound. Although the indole nucleus is a common scaffold in many compounds investigated for antibacterial and antifungal properties, specific data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against various microbial strains, are absent from the current scientific literature.

Anti-inflammatory Properties (in vitro)

While direct in vitro anti-inflammatory data for this compound is not extensively documented in the available literature, the foundational structure of indole-3-acetic acid (IAA) and its derivatives has been a subject of interest in inflammation research. Studies on the parent compound, IAA, have demonstrated notable anti-inflammatory and anti-oxidative effects. For instance, in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), IAA was found to significantly reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govmdpi.com The mechanism behind this effect is linked to the mitigation of the nuclear translocation of nuclear factor kappa B (NF-κB) p65, a key transcription factor in the inflammatory response. nih.gov Furthermore, IAA has been shown to up-regulate the expression of heme oxygenase-1 (HO-1), an enzyme with known anti-inflammatory properties. nih.govmdpi.com The anti-inflammatory activity of IAA has also been observed in a mouse model of nonalcoholic fatty liver disease, where it attenuated hepatic inflammatory stress. mdpi.com

Another related compound, 3-Indolyl acetate (B1210297), has also been reported to exhibit anti-inflammatory effects in some studies. medchemexpress.com The systematic modification of the indole-3-acetic acid structure, as seen in the development of drugs like indometacin, highlights the potential of this chemical scaffold in the design of potent anti-inflammatory agents. nih.gov These findings collectively suggest that the indole-3-acetic acid backbone, which is central to this compound, is a promising pharmacophore for anti-inflammatory activity. However, specific experimental validation on this compound is required to confirm and quantify this potential.

| Compound | Cell Line | Key Findings | Reference |

| Indole-3-acetic acid (IAA) | RAW264.7 Macrophages | Significantly ameliorated LPS-induced expression of IL-1β, IL-6, and MCP-1. Mitigated LPS-triggered nuclear translocation of NF-κB p65. Up-regulated heme oxygenase-1 (HO-1). | nih.govmdpi.com |

| Indole-3-acetic acid (IAA) | - | Attenuated hepatic inflammatory stress in a mouse model of nonalcoholic fatty liver disease. | mdpi.com |

| 3-Indolyl acetate | - | Reported to have anti-inflammatory effects in some studies. | medchemexpress.com |

Exploration of Other Mechanistic Biological Activities

Beyond anti-inflammatory effects, the indole nucleus is a versatile scaffold found in numerous compounds with diverse biological activities. Research into related indole derivatives has uncovered several other potential mechanisms of action that could be relevant for this compound.

The antioxidant properties of indole derivatives have been a significant area of investigation. Indole-3-carbinol, for example, has been shown to inhibit lipid peroxidation in a dose-dependent manner in cell-free systems. nih.gov The parent compound, Indole-3-acetic acid (IAA), has demonstrated the ability to scavenge reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated RAW264.7 macrophages. nih.govmdpi.com This ROS scavenging activity is considered a direct effect of the molecule. nih.gov

Further studies on a series of novel indole derivatives with cardioprotective activity revealed their interactions with stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and their capacity to scavenge superoxide (B77818) anions and hydroxyl radicals. nih.gov Interestingly, some research has also pointed to the prooxidant activity of IAA derivative radicals, particularly under specific pH conditions and in the presence of peroxidases, suggesting a complex role in cellular redox balance. nih.gov

| Compound/Derivative Class | Assay/System | Key Findings | Reference |

| Indole-3-carbinol | Cell-free systems | Inhibited lipid peroxidation in a dose-dependent manner. | nih.gov |

| Indole-3-acetic acid (IAA) | RAW264.7 Macrophages | Scavenged reactive oxygen species (ROS) and nitric oxide (NO). | nih.govmdpi.com |

| Novel indole derivatives | In vitro chemical assays | Interacted with DPPH stable free radical; scavenged superoxide and hydroxyl radicals. | nih.gov |

| Indole-3-acetic acid (IAA) derivatives | Peroxidase/H2O2 system | Exhibited prooxidant activities, catalyzing cooxidation of NADH, ascorbate, and GSH. | nih.gov |

A growing body of evidence suggests that certain indole-based compounds can induce non-apoptotic forms of cell death, which is of significant interest in cancer research, especially for apoptosis-resistant tumors.

Methuosis , a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, has been induced by several indole derivatives. nih.govnih.gov For instance, an indole-based chalcone, 3-(5-methoxy-2-methylindol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), and its derivatives have been shown to trigger methuosis in human cancer cells. nih.govnih.gov The induction of methuosis appears to be sensitive to substitutions on the indole ring. acs.org Halogenated indoles, such as 5-iodoindole (B102021) and 7-iodoindole, have also been reported to induce methuosis-like cell death in nematodes. researchgate.netplos.org

Microtubule disruption is another well-established anticancer mechanism, and numerous indole derivatives have been identified as potent tubulin inhibitors. tandfonline.com These compounds interfere with the dynamic instability of microtubules, leading to cell cycle arrest and cell death. nih.gov Both natural and synthetic indole-containing molecules have been shown to disrupt the microtubule network. acs.orgnih.gov Some indole derivatives act as microtubule-destabilizing agents, similar to colchicine (B1669291), by inhibiting tubulin polymerization. nih.govacs.orgnih.gov The indole core is a common structural element in many tubulin-targeting compounds. nih.govresearchgate.net

While these activities have not been specifically reported for this compound, the prevalence of these mechanisms within the broader class of indole derivatives suggests that it may be a worthwhile area of future investigation for this compound.

| Mechanism | Compound Class/Example | Key Findings | Reference |

| Methuosis | Indole-based chalcones (e.g., MOMIPP) | Induces non-apoptotic cell death characterized by extensive cytoplasmic vacuolization. | nih.govnih.gov |

| Methuosis | Halogenated indoles (e.g., 5-iodoindole) | Triggers vacuolar phenotypes leading to cell death in nematodes. | researchgate.netplos.org |

| Microtubule Disruption | Indole-modified latonduine derivatives | Demonstrated excellent microtubule-destabilizing activity. | nih.govacs.org |

| Microtubule Disruption | Various synthetic indole derivatives | Act as tubulin polymerization inhibitors, targeting the colchicine binding site. | tandfonline.comnih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Influence of the 5-Methyl Group on Biological Activity and Selectivity

The substituent at the C5 position of the indole (B1671886) ring plays a pivotal role in modulating the biological activity and receptor selectivity of indole derivatives. The 5-methyl group, as seen in Methyl 2-(5-Methyl-3-indolyl)acetate, is a common feature in biologically active indoles. For instance, 5-methylindole-3-acetic acid is known to possess biological activities similar to the plant hormone indole-3-acetic acid. nih.govresearchgate.net

Research into various classes of indole derivatives has demonstrated the significant impact of the C5 substituent.

Cannabinoid Receptor Ligands : In a series of indol-3-yl-tetramethylcyclopropyl ketones designed as CB2 cannabinoid receptor ligands, substitutions on the indole ring, including at the C5 position, had varied effects on binding affinities for CB1 and CB2 receptors. nih.gov While many substitutions were detrimental to agonist activity, they sometimes led to improved CB2/CB1 binding selectivity. nih.gov

Benzodiazepine (B76468) Receptor (BzR) Ligands : Studies on N'-phenylindol-3-ylglyoxylhydrazides revealed interdependent effects between the substituent at the C5 position and substituents on the side chain. nih.gov Researchers hypothesized that indole derivatives might adopt one of two different conformations within the binding cavity depending on the C5 substituent. nih.gov For example, 5-Cl/NO2 derivatives were considered a different "family" of ligands compared to 5-H derivatives, each with unique structure-affinity relationships. nih.gov This suggests the C5 substituent directly influences the binding mode.

Antimicrobial Agents : In the development of (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one derivatives, the presence of a methyl group on the indole ring was found to be beneficial for antibacterial activity. mdpi.com

The 5-methyl group is generally considered to be a relatively small, lipophilic, and weakly electron-donating group. Its influence can be contrasted with other substituents at the same position, such as methoxy (B1213986) (-OCH3), chloro (-Cl), or nitro (-NO2) groups, which introduce different electronic and steric properties, thereby altering the molecule's interaction with its biological target. For example, the 5-methoxy group is a key feature of the potent anti-inflammatory drug Indomethacin. impactfactor.org

| C5-Substituent | Observed Effect | Compound Class Studied | Reference |

|---|---|---|---|

| -CH3 (Methyl) | Beneficial for antibacterial activity. | Thioxothiazolidinones | mdpi.com |

| -OCH3 (Methoxy) | Contributes to potent anti-inflammatory activity. | Indomethacin (NSAID) | impactfactor.org |

| -Cl (Chloro) / -NO2 (Nitro) | Alters binding mode at Benzodiazepine Receptor compared to -H. | Indol-3-ylglyoxylhydrazides | nih.gov |

| -H (Hydrogen) | Allows access to a specific binding mode (B) at BzR, which is sterically hindered for larger substituents. | Indol-3-ylglyoxylhydrazides | nih.gov |

Impact of the C3-Acetate Moiety on Molecular Interactions

The C3 position is the most common site for substitution on the indole ring due to its high electron density. impactfactor.org The acetate (B1210297) moiety at this position, specifically the carboxylester or carboxylic acid group, is a crucial component for the biological activity of many indole derivatives.

The C3-acetate side chain can participate in various molecular interactions:

Hydrogen Bonding : The carbonyl oxygen of the acetate group can act as a hydrogen bond acceptor. In a study of indole-aryl amide derivatives of indolylacetic acid, a hydroxy group on a linked phenol (B47542) appeared important for forming a hydrogen bond with a lysine (B10760008) residue's carbonyl group in the κ-opioid receptor. nih.gov

Pharmacokinetic Profile : Modifications to the C3 side chain can significantly impact a compound's metabolic stability. For example, 2-aryl-2-(3-indolyl)acetohydroxamic acids, which are potent antitumor agents, were found to be rapidly metabolized via glucuronidation of the hydroxamic acid residue. mdpi.comresearchgate.net An attempt to improve their pharmacokinetic profile by methylating the hydroxamic acid to form a methyl ester resulted in inferior cytotoxicity, demonstrating the sensitivity of the biological activity to changes in this moiety. mdpi.comresearchgate.net

Contribution to Activity : The acetic acid moiety at position-3 is a defining feature of the anti-inflammatory drug Indomethacin and the plant hormone heteroauxin (indole-3-acetic acid), highlighting its importance for biological function. nih.govimpactfactor.org In some tubulin polymerization inhibitors, the addition of a methyl acetate group was found to increase antiproliferative activity. mdpi.com

The C3-acetate moiety often serves as a critical linker or anchor, positioning the indole core correctly within a receptor's binding site or participating directly in binding interactions that trigger a biological response.

Effects of Indole Ring Substitutions on Biological Efficacy and Mode of Action

The location of a substituent on the indole ring can dramatically alter biological activity.

N1-Position : The hydrogen atom on the indole nitrogen can be crucial for certain mechanisms. For some indole derivatives, this N-H group is key to the HAT (Hydrogen Atom Transfer) antioxidant mechanism. nih.gov Substituting this hydrogen, for instance with an acetyl group, can prevent the formation of the indolyl radical and lead to low cytoprotective activity. nih.gov

C4-Position : Substitution at the C4 position has been found to be unfavorable for the activity of some CysLT1 antagonists, suggesting that this position may be involved in unfavorable steric or electronic interactions within the receptor binding pocket. researchgate.net

C5-Position : As discussed in section 6.1, this is a critical position for modulating activity and selectivity. nih.govnih.gov

C6-Position : The C6 position is another common site for modification. For certain tubulin inhibitors, the substitution of a C6-methoxy group on the indole nucleus plays an important role in inhibiting cancer cell growth. mdpi.com

C7-Position : In contrast to the C4 position, substitution at the C7 position was found to be the most favorable for a series of CysLT1 antagonists, indicating a positive interaction in that region of the binding site. researchgate.net

| Position | General Observation | Example Compound Class | Reference |

|---|---|---|---|

| N1 | Substitution can abrogate antioxidant activity by preventing H-atom donation. | Gramine derivatives | nih.gov |

| C4 | Substitution can be unfavorable for activity. | CysLT1 antagonists | researchgate.net |

| C5 | Critical for modulating activity and receptor selectivity. | CB2 ligands, BzR ligands | nih.govnih.gov |

| C6 | Substitution can be important for activity. | Tubulin inhibitors | mdpi.com |

| C7 | Substitution can be highly favorable for activity. | CysLT1 antagonists | researchgate.net |

The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of substituents are fundamental drivers of SAR.

Electronic Effects : The electron distribution within the indole ring influences its reactivity and its ability to interact with biological targets.

Electron-Withdrawing Groups (EWGs) : A strongly electron-withdrawing group like nitro (-NO2) at the C5 position was found to reduce the nucleophilicity of the indole, preventing a C3-alkylation reaction from occurring. acs.org Computational studies have shown that the properties of the electronically excited states of substituted indoles correlate well with electrophilicity and that theoretical models can more accurately predict the energies of systems with EWGs. nih.govresearcher.life

Electron-Donating Groups (EDGs) : The presence of electron-donating groups can enhance the reactivity of the indole ring towards electrophiles. In some synthetic reactions, electron-releasing substituents on associated fragments were well tolerated. acs.org

Halogens : Halogens like fluorine and chlorine introduce both steric and electronic effects (inductive withdrawal, weak resonance donation). In one study, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net

Steric Effects : The size and bulk of a substituent can facilitate or hinder the optimal fit of a molecule into a binding site.

A clear example of steric influence was observed in ligands for the benzodiazepine receptor. A specific binding mode was found to be accessible only to 5-H indoles because a nearby site (S2) could not accommodate substituents larger than a hydrogen atom. nih.gov This demonstrates how a seemingly minor change from hydrogen to a larger group can completely alter the binding orientation.

In studies of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was found that a smaller steric group at the R1 position led to better inhibitory activity. nih.gov

Amphipathic Requirements for Specific Cellular Activities

Amphipathicity, the possession of both hydrophilic (polar) and lipophilic (non-polar) properties, is a critical requirement for certain biological activities, particularly those involving interaction with or disruption of cellular membranes.

Research on antimycobacterial agents has highlighted the importance of an amphiphilic indole structure. A series of 4-fluoro and 6-methoxyindoles were designed with a distinct cationic amphiphilic motif. nih.gov This design featured:

A lipophilic n-octyl side chain at the N1 position. nih.gov

A positively charged moiety (an azepanyl or 1,4-dioxa-8-azaspiro[4.5]decane group) at the C3 position. nih.gov

These amphiphilic compounds exhibited potent activity against Mycobacterium bovis BCG and M. tuberculosis H37Rv. nih.gov Mechanistic studies revealed that their mode of action involved the permeabilization and depolarization of the cell membrane, which preceded cell death. nih.gov This indicates that the amphipathic structure is essential for disrupting the bacterial cell envelope, a mechanism that can be effective against even non-growing "persister" organisms. nih.gov

Correlation between Binding Affinity and Observed Biological Activity

A central tenet of drug design is that a compound's biological activity is often directly related to its binding affinity for a specific molecular target. High-affinity binding, typically quantified by a low dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), is a prerequisite for potent pharmacological effects.

Numerous studies on indole derivatives have confirmed this correlation:

PI3Kδ Inhibition : A potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, FD223, was developed from an indole scaffold. This compound displayed a very high potency in enzymatic assays (IC50 = 1 nM) and high selectivity over other PI3K isoforms. nih.gov This strong binding affinity translated directly to potent biological activity, as FD223 effectively inhibited the proliferation of acute myeloid leukemia (AML) cell lines and showed significant antitumor efficacy in a xenograft mouse model. nih.gov

Angiotensin II Receptor Antagonism : Novel derivatives of indole-3-carboxylic acid were shown to have a high nanomolar affinity for the angiotensin II (AT1) receptor in radioligand binding studies. nih.gov This high affinity correlated with significant in vivo antihypertensive effects in spontaneously hypertensive rats, with one compound demonstrating a greater and longer-lasting reduction in blood pressure than the established drug losartan. nih.gov

Cannabinoid Receptor Activity : In a study of indol-3-yl ketones, the compounds' binding affinities for the CB2 receptor were measured and compared to their functional activity in an in vitro assay. nih.gov This allowed researchers to directly correlate the strength of binding with the degree of agonist activity, and several of the resulting agonists proved to be active in an in vivo model of inflammatory pain. nih.gov

Opioid Receptor Affinity : A series of indole-aryl amide derivatives based on an indolylacetic acid nucleus were evaluated for their binding affinity at opioid receptors. While most showed low affinity, a few compounds (2, 5, and 7) displayed Ki values in the low micromolar range for the κ-opioid receptor (κ-OR), which then correlated with observed antiproliferative activity against certain cancer cell lines. nih.gov

| Compound/Series | Target | Binding Affinity (IC50/Ki) | Observed Biological Activity | Reference |

|---|---|---|---|---|

| FD223 | PI3Kδ | 1 nM (IC50) | Inhibition of AML cell proliferation; in vivo antitumor efficacy. | nih.gov |

| Indole-3-carboxylic acid derivatives | Angiotensin II (AT1) Receptor | High nanomolar affinity | Significant in vivo blood pressure reduction. | nih.gov |

| Indol-3-yl ketones (e.g., 15, 32) | Cannabinoid (CB2) Receptor | Low nanomolar Ki | Functional agonism; in vivo activity in pain model. | nih.gov |

| Indole-aryl amides (e.g., 5, 7) | κ-Opioid Receptor | Low μM Ki | Antiproliferative effects on specific cancer cell lines. | nih.gov |

Advanced Analytical Techniques in the Study of Methyl 2 5 Methyl 3 Indolyl Acetate

Spectroscopic Methods for Mechanistic Insights (e.g., advanced NMR, FT-IR, Laser-Raman)

Spectroscopic techniques are fundamental for confirming the molecular structure of Methyl 2-(5-Methyl-3-indolyl)acetate and gaining insights into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural verification of synthesized indole (B1671886) derivatives. mdpi.com For this compound, ¹H NMR would show characteristic signals for the aromatic protons on the indole ring, the singlet for the C5-methyl group, the methylene (B1212753) protons of the acetate (B1210297) side chain, the methyl ester protons, and the broad singlet of the indole N-H proton. rsc.orgmdpi.com Similarly, ¹³C NMR provides signals for each unique carbon atom, including the carbonyl carbon of the ester and the carbons of the indole core. mdpi.com Advanced 2D NMR techniques like COSY and HMBC can establish connectivity between protons and carbons, confirming the precise arrangement of the acetate side chain at the C3 position and the methyl group at the C5 position.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. Key peaks would include a sharp band for the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹), N-H stretching of the indole ring (around 3400 cm⁻¹), and C-H stretching from the aromatic and aliphatic parts of the molecule. mdpi.combeilstein-journals.orgresearchgate.net These spectral fingerprints are crucial for confirming the presence of key functional moieties.

Laser-Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. It is a non-destructive technique that can analyze samples with minimal preparation. researchgate.netnih.gov For an indole derivative, Raman spectra would clearly show dominant peaks corresponding to the indole ring's breathing modes. researchgate.net Analysis of the Raman spectra of related compounds like indole and 3-methylindole (B30407) reveals key bands that can be used for identification and structural analysis. nih.gov The technique is particularly useful for studying interactions in biological environments and can be performed even in aqueous solutions. researchgate.net

Table 1: Representative Spectroscopic Data for Indole Acetate Derivatives

| Technique | Feature | Typical Chemical Shift / Wavenumber | Reference |

| ¹H NMR | Indole N-H | ~8.0-8.5 ppm (broad singlet) | rsc.org |

| Aromatic Protons | ~7.0-7.6 ppm (multiplets) | rsc.org | |

| Acetate CH₂ | ~3.7 ppm (singlet) | nih.gov | |

| Ester CH₃ | ~3.6-3.7 ppm (singlet) | nih.gov | |

| ¹³C NMR | Ester C=O | ~172 ppm | mdpi.com |

| Indole Carbons | ~100-138 ppm | mdpi.com | |

| Ester O-CH₃ | ~52 ppm | rsc.org | |

| FT-IR | N-H Stretch | ~3400 cm⁻¹ | mdpi.comresearchgate.net |

| C=O Stretch (Ester) | ~1735 cm⁻¹ | mdpi.com | |

| Raman | Indole Ring Breathing | ~760 cm⁻¹, ~1010 cm⁻¹ | researchgate.net |

Mass Spectrometry for Metabolomic Profiling and Pathway Analysis

Mass spectrometry (MS) is a powerful tool for identifying and quantifying trace amounts of compounds in complex biological samples. mdpi.com When coupled with liquid chromatography (LC-MS), it is central to metabolomics and the study of metabolic pathways.

Untargeted metabolomics based on LC-MS can detect a wide range of metabolites in biological samples, helping to identify potential biomarkers and understand metabolic shifts. mdpi.com In the context of this compound, LC-MS/MS (tandem mass spectrometry) would be used to analyze its presence and that of its metabolites in extracts from cell cultures or tissues. nih.gov This technique has been successfully used to identify numerous indole derivatives in complex mixtures. nih.govsci-hub.se

The process involves ionizing the parent molecule and then fragmenting it to produce a characteristic pattern of daughter ions. For indole derivatives, common fragmentation patterns include the loss of side chains and characteristic cleavages of the indole ring, which generate fragments like m/z 130. nih.gov By comparing these fragmentation patterns with those of known standards or databases, unknown metabolites can be identified. nih.gov Stable isotope labeling, using variants like [¹³C₆]IAA, can be employed to trace the metabolic fate of the parent compound with high confidence. nih.gov This approach allows researchers to establish novel metabolic pathways, identifying products such as hydroxylated or conjugated forms of the original molecule. nih.gov

Table 2: Common Mass Spectrometric Fragments for Indole Derivatives

| Precursor Ion Feature | Fragmentation Event | Characteristic Fragment (m/z) | Significance | Reference |

| [M+H]⁺ | Loss of acetate side chain | Varies by side chain | Identifies side chain structure | nih.gov |

| [M+H]⁺ | Cleavage of indole ring | ~130, 132 | Characteristic of the indole core | nih.gov |

| [M+H]⁺ | Loss of isopentene group | -68 Da | Indicates prenylation | nih.gov |

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatography is essential for both the preparative isolation of this compound after synthesis and the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis and purification of indole derivatives. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water/acetonitrile or water/methanol with an acid like formic acid), is typically employed. nih.govcore.ac.uk The compound is detected by a UV detector, as the indole ring has strong UV absorbance. For purification, the fraction corresponding to the desired compound's peak is collected. core.ac.uknih.gov Analytical HPLC is used to determine the purity of a sample by measuring the area of the product peak relative to impurity peaks.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be used for the analysis of indole derivatives. rsc.org The compound must be volatile and thermally stable. While the methyl ester form increases volatility compared to the parent acid, derivatization might sometimes be necessary. GC provides high resolution and is excellent for purity assessment and quantification. rsc.org

Table 3: Typical HPLC Parameters for Indole Derivative Analysis

| Parameter | Typical Setting | Purpose | Reference |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm) | Separation based on hydrophobicity | nih.gov |

| Mobile Phase | Gradient of Water (A) and Methanol/Acetonitrile (B) with 0.1% Formic Acid | Elution of compounds from the column | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and resolution | nih.govnih.gov |

| Detection | UV Detector (e.g., at 280 nm) | Detection of the indole chromophore | nih.gov |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times | nih.govnih.gov |

Microscopic and Imaging Techniques for Cellular Localization and Phenotypic Screening

Understanding the biological activity of an auxin-like compound such as this compound requires visualizing its effects and location at the cellular and tissue level.

Immunocytochemical Localization: This microscopic technique uses antibodies that specifically bind to the target molecule (or a closely related one like indole-3-acetic acid, IAA) to visualize its distribution within cells and tissues. nih.gov Following antibody binding, a secondary antibody linked to a fluorescent dye or an enzyme is used for detection via fluorescence or confocal microscopy. Studies on the parent auxin, IAA, have used this method to show its accumulation in specific tissues like the root meristem and in cellular compartments such as the nucleus and cytoplasm. nih.govresearchgate.net This approach could reveal the target tissues and subcellular destinations of this compound.

High-Content Screening (HCS): HCS, also known as image-based screening, is a powerful phenotypic screening method that combines automated microscopy with computational image analysis. nih.govbiorxiv.org Cells are treated with the compound, stained with various fluorescent dyes to label different cellular components (e.g., nucleus, cytoskeleton), and then imaged. nih.gov Sophisticated algorithms analyze these images to extract hundreds of quantitative features, creating a detailed "phenotypic fingerprint" of the compound's effect. This allows for the classification of compounds by their mechanism of action and the detection of subtle cellular changes, providing a rich, data-driven understanding of the biological impact of this compound. biorxiv.org

Table 4: Imaging Techniques for Studying Auxin-like Compounds

| Technique | Application | Information Gained | Reference |

| Immunohistochemistry | Tissue-level localization | Identifies specific tissues and cell types where the compound accumulates. | researchgate.net |

| Confocal Microscopy | Subcellular localization | Provides high-resolution images of the compound's distribution within cellular compartments (e.g., nucleus, cytoplasm). | researchgate.net |

| High-Content Screening (HCS) | Phenotypic profiling | Quantifies changes in cell morphology, proliferation, and other cellular parameters in response to the compound. | nih.govbiorxiv.org |

Role in Chemical Biology and Advanced Applications

Development as Chemical Probes for Investigating Biological Systems

While specific studies on Methyl 2-(5-Methyl-3-indolyl)acetate as a chemical probe are not extensively documented, the broader class of indole (B1671886) derivatives is widely recognized for its utility in probing biological systems. The indole ring system is a common motif in biologically active molecules, and its inherent fluorescence makes it a valuable scaffold for developing fluorescent probes. researchgate.netnih.gov The development of such probes allows for the visualization and study of biological processes in real-time.

The parent compound, 5-Methylindole-3-acetic acid, is known to act as a plant growth regulator, suggesting that its methyl ester could serve as a useful tool to study plant hormone signaling pathways. theclinivex.comchemimpex.com Methyl esters of IAA, such as Methyl 2-(1H-indol-3-yl)acetate (MeIAA), are known to be inactive forms of the hormone that can be hydrolyzed by esterases within plant cells to release the active IAA. biosynth.comnih.gov This conversion allows for the controlled release of the active hormone, making these esters valuable as probes to study auxin transport and response in different plant tissues. biosynth.com It is plausible that this compound could function similarly, allowing researchers to investigate the specific effects of 5-methyl-IAA.

Furthermore, the oxidative properties of indole-3-acetic acid and its derivatives have been explored for the development of cytotoxic species that can be targeted to cancer cells. researchgate.netnih.gov The enzymatic oxidation of these compounds can generate reactive radicals, and this principle could be harnessed to design probes that report on oxidative stress or enzyme activity in cellular environments. nih.gov The synthesis of derivatives like 4-azidoindole-3-acetic acid as photoaffinity labels further highlights the potential for modifying the indole structure to create powerful chemical probes. acs.org

Table 1: Potential Applications of Indole Derivatives as Chemical Probes

| Application Area | Principle of Action | Potential Information Gained |

| Plant Biology | Hydrolysis to active auxin | Auxin transport, signaling, and metabolism |

| Cancer Biology | Peroxidase-mediated oxidation | Detection of oxidative stress, enzyme activity |

| Biomolecular Labeling | Photoaffinity labeling | Identification of protein binding partners |

Contribution to Natural Product Chemistry and Biosynthesis Pathways

The biosynthesis of indole-3-acetic acid (IAA) in plants and microorganisms is a well-studied area of natural product chemistry. nih.govmdpi.com IAA can be synthesized through several tryptophan-dependent and -independent pathways. mdpi.compnas.org The methylation of IAA to form Methyl 2-(1H-indol-3-yl)acetate (MeIAA) is a known metabolic conversion in plants, catalyzed by enzymes such as IAA carboxyl methyltransferase. biosynth.comnih.gov

While the direct biosynthesis of this compound has not been explicitly detailed in the literature, it is reasonable to hypothesize its formation through a similar pathway. The precursor, 5-methyl-indole-3-acetic acid, is a known plant growth regulator, suggesting its potential natural occurrence. theclinivex.comchemimpex.com The biosynthesis would likely involve the methylation of 5-methyl-indole-3-acetic acid, which itself could be derived from 5-methyl-tryptophan through pathways analogous to those for IAA. nih.gov The study of such biosynthetic pathways provides insights into the metabolic diversity and regulatory mechanisms within organisms. mdpi.com

The indole nucleus is a fundamental building block in a vast array of natural products, particularly the indole alkaloids, which number in the thousands. nih.govwikipedia.org The biosynthesis of these complex molecules often proceeds from tryptophan. youtube.com Simple indole derivatives serve as key intermediates in these intricate biosynthetic cascades. youtube.com Understanding the formation and role of compounds like this compound contributes to the broader knowledge of natural product biosynthesis and the potential for engineering these pathways to produce novel compounds.

Application as Precursors in the Synthesis of Complex Indole Alkaloids

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant physiological and medicinal properties. nih.govwikipedia.org The synthesis of these complex molecules is a major focus of organic chemistry. Simple indole derivatives, such as this compound, are valuable starting materials in these synthetic endeavors. nih.govrsc.org The functional groups on the indole ring and the side chain provide reactive handles for the construction of more elaborate molecular architectures.

The indole ring can be functionalized at various positions, with the C3 position being particularly reactive towards electrophiles. nih.gov The acetate (B1210297) side chain at the C3 position of this compound can be modified or used to introduce other functional groups. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or the alpha-carbon can be functionalized.

While specific total syntheses of complex alkaloids starting from this compound are not prominently featured in readily available literature, its structural motifs are present in many alkaloids. For instance, the synthesis of various indole-containing therapeutic agents often involves the construction and modification of the indole core. nih.gov The development of new synthetic methods, such as visible light-mediated reactions, continues to expand the toolkit for functionalizing indoles and constructing complex alkaloid skeletons. rsc.org The strategic use of pre-functionalized indoles like this compound can streamline synthetic routes to these important natural products.

Potential in Optoelectronic Materials and Sensor Development

The unique photophysical properties of the indole ring have led to the exploration of indole derivatives in the development of optoelectronic materials and sensors. researchgate.netjinjingchemical.com The delocalized π-electron system of the indole nucleus gives rise to strong absorption and fluorescence in the ultraviolet and visible regions of the electromagnetic spectrum. jinjingchemical.com These properties can be tuned by the introduction of substituents on the indole ring. nih.gov

The methyl group at the 5-position and the acetate group at the 3-position of this compound will influence its electronic and photophysical properties. Studies on substituted indoles have shown that methylation and other functionalizations can shift the absorption and emission wavelengths. nih.govrsc.org For example, the fluorescence properties of 5-substituted indoles are dependent on the nature of the substituent. rsc.org

Challenges and Future Perspectives in Research on Methyl 2 5 Methyl 3 Indolyl Acetate

Addressing Metabolic Stability and Biotransformation Pathways

A critical hurdle in the development of any therapeutic agent is its metabolic fate. For Methyl 2-(5-Methyl-3-indolyl)acetate, a thorough investigation into its metabolic stability and biotransformation pathways is paramount. The ester functional group is a primary site for metabolic activity. In plants, for instance, the analogous methyl ester of IAA (MeIAA) is known to be hydrolyzed by a family of esterases, converting the inactive ester back into the active acid form. nih.govnih.govresearchgate.net A similar enzymatic hydrolysis by carboxylesterases is a highly probable metabolic route in mammals. nih.gov

Furthermore, the indole (B1671886) ring itself is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Studies on related indole compounds, such as 3-methylindole (B30407), in human liver microsomes have revealed the formation of various oxidized metabolites, including hydroxylated species and their subsequent conjugates. nih.gov The 5-methyl group on the benzene (B151609) ring of this compound may influence the regioselectivity of this oxidation. The potential biotransformation pathways could lead to the formation of reactive intermediates. For example, the oxidation of 3-methylindole can lead to the formation of electrophilic species that can be trapped by glutathione (B108866) (GSH), indicating a potential for bioactivation and subsequent toxicity. nih.gov

Future research should focus on in vitro metabolic studies using liver microsomes and hepatocytes to identify the primary metabolites and the specific CYP isozymes involved. This will provide crucial insights into the compound's pharmacokinetic profile and potential for drug-drug interactions.

Table 1: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Enzyme Family | Potential Metabolite(s) | Significance |

| Ester Hydrolysis | Carboxylesterases | 5-Methyl-3-indolyl-acetic acid | Conversion to the corresponding carboxylic acid, which may have its own biological activity. |

| Ring Hydroxylation | Cytochrome P450 | Hydroxylated derivatives on the indole or benzene ring | Alteration of solubility and potential for further conjugation. |

| N-Dealkylation | Cytochrome P450 | 5-Methyl-3-indoleacetaldehyde | Formation of an aldehyde intermediate. |

| Oxidative Dehydrogenation | Cytochrome P450 | Reactive iminium species | Potential for covalent binding to macromolecules. |

| Glutathione Conjugation | Glutathione S-transferases | GSH adducts | Detoxification of reactive intermediates. |

Exploring New Synthetic Methodologies for Novel Analog Generation

The generation of a library of analogs based on the this compound scaffold is essential for establishing structure-activity relationships (SAR) and optimizing therapeutic properties. Modern synthetic organic chemistry offers a plethora of tools to achieve this.

Palladium-catalyzed cross-coupling reactions are particularly powerful for modifying the indole core. nih.govnih.gov For instance, methods for the C-H functionalization of indolines, directed by an N-acyl group, could be adapted to introduce diverse substituents at various positions of the indole ring. mit.edu Three-component coupling reactions, involving an indole, a boronic ester, and an allylic acetate (B1210297), provide a rapid means to construct complex and stereochemically rich indole derivatives. nih.gov

Furthermore, the synthesis of derivatives at the 5-amino position of related (5-amino-2-methyl-1H-indol-3-yl)acetic acid compounds has been reported, suggesting that the 5-methyl group could be replaced with other functional groups to explore their impact on biological activity. researchgate.net The development of one-pot, multi-component reactions catalyzed by agents like ytterbium triflate on silica (B1680970) gel can offer an efficient and environmentally friendly approach to synthesizing a diverse range of 3-substituted indoles. chapman.edu

Future synthetic efforts should aim to create analogs with modifications at the following positions:

The 5-position of the indole ring: Introducing different alkyl or aryl groups, or functional groups like halogens or ethers.

The nitrogen of the indole ring: N-alkylation or N-arylation to modulate lipophilicity and receptor interactions.

The acetate side chain: Replacement of the methyl ester with other esters, amides, or bioisosteres to alter metabolic stability and target engagement.

Uncovering Undiscovered Biological Targets and Mechanisms of Action

While the parent compound, IAA, is primarily known for its role in plant growth, its derivatives have been shown to interact with a variety of targets in mammalian systems. nih.gov A significant challenge and opportunity lie in identifying novel biological targets and elucidating the mechanisms of action for this compound.

Indole derivatives have been identified as inhibitors of several important protein kinases, such as Src kinase, which are implicated in cancer progression. chapman.edu The structural similarity of this compound to known kinase inhibitors warrants investigation into its potential as a kinase modulator. Furthermore, some indole-based compounds have been shown to interact with tubulin, disrupting microtubule dynamics, a well-established anticancer mechanism. nih.govacs.org

An intriguing and less explored mechanism is the oxidative activation of indole-3-acetic acids by peroxidases to form cytotoxic species. researchgate.net This process, which leads to the generation of reactive oxygen species and DNA damage, could be harnessed for targeted cancer therapy. researchgate.net It is crucial to investigate whether this compound can undergo similar bioactivation.

Moreover, the indole scaffold is a common feature in ligands for various G-protein coupled receptors, including serotonin (B10506) receptors like 5-HT2A. wikipedia.org The potential for this compound to modulate these receptors, which are involved in a wide range of physiological and pathological processes, should be explored.

Table 2: Potential Novel Biological Targets for this compound Analogs

| Target Class | Specific Example(s) | Therapeutic Area |

| Protein Kinases | Src, EGFR, VEGFR-2 | Cancer |

| Cytoskeletal Proteins | Tubulin | Cancer |

| Enzymes | Peroxidases, Lipoxygenases | Cancer, Inflammation |

| G-Protein Coupled Receptors | 5-HT2A, κ-Opioid Receptor | Neuroscience, Pain, Cancer |

| Methyltransferases | MetK | Infectious Diseases |

Application of Chemoinformatics and Artificial Intelligence in Indole Derivative Design

The vast chemical space of possible indole derivatives necessitates the use of computational tools to guide their design and prioritization. Chemoinformatics and artificial intelligence (AI) are poised to play a transformative role in this area. nih.gov

Machine learning models can be trained on existing datasets of indole compounds with known biological activities to predict the potential efficacy of novel, virtual analogs of this compound. nih.govresearchgate.net These models can use various molecular descriptors, such as molecular fingerprints and SMILES notations, to establish quantitative structure-activity relationships (QSAR). This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Furthermore, generative AI models, employing techniques like reinforcement learning, can be used to design entirely new molecular structures with desired properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov These methods can explore vast regions of chemical space to identify novel and synthesizable indole derivatives that might not be conceived through traditional medicinal chemistry approaches. rsc.org

Future research should integrate these in silico methods early in the drug discovery pipeline. This would involve:

Building predictive models for the biological activity and metabolic stability of this compound analogs.

Utilizing generative models to propose novel analogs with optimized properties.

Employing molecular docking and simulation studies to understand the binding modes of these compounds to their putative targets.

Opportunities for Fundamental Translational Research in Preclinical Models

The ultimate goal of research into this compound is to translate fundamental discoveries into tangible therapeutic benefits. Based on the known activities of related indole compounds, there are several promising avenues for preclinical translational research.

Given the antiproliferative effects of many indole derivatives, a primary focus should be on oncology. researchgate.netmdpi.comnih.gov Preclinical studies could evaluate the efficacy of this compound and its optimized analogs in various cancer models, including xenografts and patient-derived organoids. nih.gov These studies should also investigate the compound's effects on key cancer-related processes such as apoptosis, angiogenesis, and metastasis. nih.gov The potential for some indole derivatives to overcome drug resistance is another exciting area for investigation. nih.gov

Beyond cancer, the structural similarity of the indole nucleus to neurotransmitters suggests potential applications in neuroscience. For example, some indole derivatives have shown affinity for the κ-opioid receptor, which is a target for pain and mood disorders. nih.gov Preclinical models of these conditions could be used to assess the therapeutic potential of this compound analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(5-Methyl-3-indolyl)acetate under laboratory conditions?

- Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives and ester precursors. For example, analogous indole-acetate esters are synthesized using reflux conditions with acetic acid as a catalyst, as demonstrated in the preparation of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives . Key steps include:

- Use of 3-formyl-indole intermediates.

- Optimization of reaction time (3–5 hours) and stoichiometric ratios (1.0–1.1 equiv of reactants).

- A table of reaction conditions for similar compounds:

| Reactants | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-formylindole + thiazolone | AcOH | 3–5 | 60–75 | |

| 7-nitroindole + ethyl oxoacetate | NaOAc | 4–6 | 55–70 |

Q. How should researchers characterize this compound for purity and structural confirmation?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the indole ring and ester group .

- HPLC with UV detection (λ = 280 nm) to assess purity, referencing retention times from analogous indole-acetates .

- Melting point analysis (expected range: 161–163°C based on structurally similar 5-Methoxy-2-methyl-3-indoleacetic acid) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in safety data for methyl 2-thienyl acetate .

- Store at 2–8°C in airtight containers to prevent degradation, as recommended for 5-Methoxy-2-methyl-3-indoleacetic acid .

- In case of exposure, follow first-aid measures for indole derivatives: rinse eyes with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer :

- Calculate LogD (lipophilicity) and polar surface area (PSA) using software like JChem. For methyl 2-(2-aminophenyl)acetate, LogD at pH 7.4 is 0.93, and PSA is 52.32 Ų, indicating moderate bioavailability .

- Validate predictions experimentally: compare calculated vs. observed HPLC retention times .